N-(2-chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylamide
Overview
Description
N-(2-chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylamide is a useful research compound. Its molecular formula is C20H12Cl2N2O2 and its molecular weight is 383.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0275830 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Oxidative Cyclization and Synthesis of Derivatives : Research by Burgaz et al. (2007) explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, leading to the synthesis of various cyanoacrylamide derivatives, including compounds related to N-(2-chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylamide (Burgaz et al., 2007).
- Furan Derivatives Synthesis : Saikachi and Suzuki (1959) synthesized various furan derivatives, including cyanoacrylamides, highlighting the versatile nature of these compounds in chemical synthesis (Saikachi & Suzuki, 1959).
Applications in Material Science
- Polymerization Studies : Hong, Liu, and Sun (2009) studied the graft polymerization of acrylamide on cellulose using UV irradiation, indicating potential applications of cyanoacrylamide derivatives in material sciences (Hong, Liu, & Sun, 2009).
- Polyamides Incorporation : Research by Abid, Gharbi, and Gandini (2004) involved the synthesis and characterization of furanic-aromatic polyamides, demonstrating the role of furan and cyanoacrylamide derivatives in developing new polymeric materials (Abid, Gharbi, & Gandini, 2004).
Pharmacological and Biological Applications
- Chemotherapeutic Studies : Lei et al. (1963) conducted chemotherapeutic studies on Schistosomiasis, synthesizing various derivatives of β-(5-nitro-2-furyl) acrylamides and esters, which relate to the structural framework of cyanoacrylamides (Lei et al., 1963).
- Anti-Malarial Agents Research : Wiesner et al. (2003) reported the development of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a lead for anti-malarial agents, highlighting the medicinal potential of similar compounds (Wiesner et al., 2003).
Detection and Analysis Techniques
- Mutagen Detection : Kasai et al. (1984) utilized 2-(2-furyl)-3-(5-nitrofuryl) acrylamide for detecting mutagens, indicating the use of related compounds in environmental and biological analysis (Kasai et al., 1984).
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-16-6-2-1-5-15(16)19-10-9-14(26-19)11-13(12-23)20(25)24-18-8-4-3-7-17(18)22/h1-11H,(H,24,25)/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVNNZXENQKOBQ-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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